

# Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Alkynylation using (Triisopropylsilyl)acetylene

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## Compound of Interest

Compound Name: (Triisopropylsilyl)acetylene

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## Introduction

Rhodium-catalyzed asymmetric alkynylation has emerged as a powerful and atom-economical method for the synthesis of chiral alkynes, which are valuable building blocks in medicinal chemistry and materials science. The use of **(triisopropylsilyl)acetylene** (TIPS-acetylene) as the alkyne source is particularly advantageous due to the bulky triisopropylsilyl protecting group. This group not only enhances the stability and handling of the acetylene but also plays a crucial role in achieving high levels of enantioselectivity in various transformations. This document provides detailed application notes and protocols for the rhodium-catalyzed asymmetric alkynylation of  $\alpha,\beta$ -unsaturated ketones, nitroalkenes, and the asymmetric ring-opening of meso-azabenzonorbornadienes.

## Key Features

- **High Enantioselectivity:** The combination of a rhodium catalyst with chiral phosphine ligands, notably (R)-DTBM-segphos, consistently delivers products with high enantiomeric excess (ee).
- **Broad Substrate Scope:** This methodology is applicable to a range of substrates, including acyclic and cyclic enones, various substituted nitroalkenes, and functionalized

azabenzonorbornadienes.

- Versatile Protecting Group: The TIPS group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to afford the terminal alkyne without compromising the stereochemical integrity of the product.[1]

## Applications in Drug Development

The chiral propargylamines and  $\beta$ -alkynyl carbonyl compounds synthesized through these methods are versatile intermediates. The alkyne moiety can be further elaborated through various transformations, including click chemistry, Sonogashira coupling, and reduction to alkanes or alkenes, providing access to a diverse array of complex chiral molecules with potential biological activity.

## Data Presentation

**Table 1: Rhodium-Catalyzed Asymmetric Conjugate Alkyneylation of  $\alpha,\beta$ -Unsaturated Ketones**

Entry	Substrate (Enone)	Product	Yield (%)	ee (%)
1	1-Phenyl-2-buten-1-one	$\beta$ -alkynylketone	94	91
2	1-(Naphthalen-2-yl)prop-2-en-1-one	$\beta$ -alkynylketone	95	92
3	1-(Thiophen-2-yl)prop-2-en-1-one	$\beta$ -alkynylketone	93	91
4	1-Cyclohexylprop-2-en-1-one	$\beta$ -alkynylketone	90	95
5	(E)-4-Phenylbut-3-en-2-one	$\beta$ -alkynylketone	96	93

Reaction Conditions: Enone (0.2 mmol), **(triisopropylsilyl)acetylene** (0.3 mmol),  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$  (2.5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C, 12 h.

**Table 2: Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of Nitroalkenes**

Entry	Substrate (Nitroalkene)	Product	Yield (%)	ee (%)
1	β-Nitrostyrene	β-alkynylnitroalkane	94	97
2	1-(2-Naphthyl)-2-nitroethene	β-alkynylnitroalkane	92	98
3	1-(4-Chlorophenyl)-2-nitroethene	β-alkynylnitroalkane	95	97
4	1-(3-Methoxyphenyl)-2-nitroethene	β-alkynylnitroalkane	93	96
5	(E)-1-Nitro-4-phenylbut-1-ene	β-alkynylnitroalkane	88	95

Reaction Conditions: Nitroalkene (0.2 mmol), **(triisopropylsilyl)acetylene** (0.4 mmol),  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$  (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C, 12 h.[2]

**Table 3: Rhodium-Catalyzed Asymmetric Ring-Opening Alkynylation of meso-Azabenzonorbornadienes**

Entry	Substrate (Azabenzonor bornadiene)	Product	Yield (%)	ee (%)
1	N-Tosyl- azabenzonorbor nadiene	2-alkynyl-1- aminodihydronap thalene	93	99
2	N-Tosyl-5- methyl- azabenzonorbor nadiene	2-alkynyl-1- aminodihydronap thalene	94	99
3	N-Tosyl-5- methoxy- azabenzonorbor nadiene	2-alkynyl-1- aminodihydronap thalene	91	99
4	N-Tosyl-5-fluoro- azabenzonorbor nadiene	2-alkynyl-1- aminodihydronap thalene	90	99
5	N-Tosyl-5-bromo- azabenzonorbor nadiene	2-alkynyl-1- aminodihydronap thalene	83	98

Reaction Conditions: Azabenzonorbornadiene (0.4 mmol), **(triisopropylsilyl)acetylene** (0.2 mmol),  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$  (5 mol % Rh), (R)-DTBM-segphos (6 mol %), 1,4-dioxane (0.4 mL), 80 °C, 12 h.<sup>[1]</sup>

## Experimental Protocols

### General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of $\alpha,\beta$ -Unsaturated Ketones

Materials:

- Rhodium precursor:  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$

- Chiral ligand: (R)-DTBM-segphos
- Substrate:  $\alpha,\beta$ -Unsaturated ketone
- Reagent: **(Triisopropylsilyl)acetylene**
- Solvent: Anhydrous 1,4-dioxane
- Inert gas: Argon or Nitrogen

Protocol:

- To an oven-dried Schlenk tube under an inert atmosphere, add  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$  (0.005 mmol, 2.5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).
- Add anhydrous 1,4-dioxane (0.2 mL) and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
- Add the  $\alpha,\beta$ -unsaturated ketone (0.2 mmol, 1.0 equiv) to the catalyst mixture.
- Add **(triisopropylsilyl)acetylene** (0.3 mmol, 1.5 equiv) to the reaction mixture.
- Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired  $\beta$ -alkynylketone.
- Determine the enantiomeric excess by chiral HPLC analysis.

## General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of Nitroalkenes

Materials:

- Rhodium precursor:  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$

- Chiral ligand: (R)-DTBM-segphos
- Substrate: Nitroalkene
- Reagent: **(Triisopropylsilyl)acetylene**
- Solvent: Anhydrous 1,4-dioxane
- Inert gas: Argon or Nitrogen

Protocol:

- In an oven-dried Schlenk tube under an inert atmosphere, combine  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$  (0.01 mmol, 5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).
- Add anhydrous 1,4-dioxane (0.2 mL) and stir for 10 minutes at room temperature.
- Add the nitroalkene (0.2 mmol, 1.0 equiv) followed by **(triisopropylsilyl)acetylene** (0.4 mmol, 2.0 equiv).
- Seal the tube and place it in a preheated oil bath at 80 °C for 12 hours.
- Cool the reaction to room temperature and remove the solvent in vacuo.
- The crude product is purified by flash chromatography on silica gel to yield the  $\beta$ -alkynylnitroalkane.
- The enantiomeric excess is determined by chiral HPLC analysis.[\[2\]](#)

## General Procedure for Rhodium-Catalyzed Asymmetric Ring-Opening of meso-Azabenzonorbornadienes

Materials:

- Rhodium precursor:  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$
- Chiral ligand: (R)-DTBM-segphos

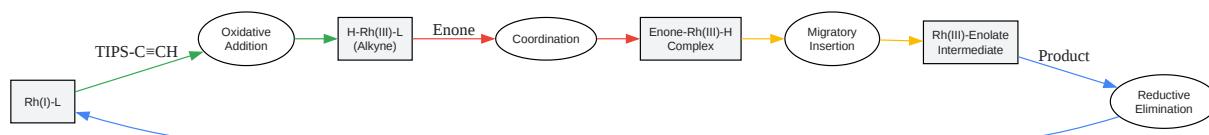
- Substrate: meso-Azabenzonorbornadiene
- Reagent: **(Triisopropylsilyl)acetylene**
- Solvent: Anhydrous 1,4-dioxane
- Inert gas: Argon or Nitrogen

Protocol:

- To a Schlenk tube under an inert atmosphere, add  $[\text{Rh}(\text{OAc})(\text{C}_2\text{H}_4)_2]_2$  (0.01 mmol, 5 mol % Rh) and (R)-DTBM-segphos (0.012 mmol, 6 mol %).
- Add anhydrous 1,4-dioxane (0.2 mL) and stir the resulting solution at room temperature for 10 minutes.
- Add the meso-azabenzonorbornadiene (0.4 mmol, 2.0 equiv) and **(triisopropylsilyl)acetylene** (0.2 mmol, 1.0 equiv).
- Seal the tube and heat the mixture at 80 °C for 12 hours.
- After cooling, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired 2-alkynyl-1-aminodihydropthalene.
- Determine the enantiomeric excess by chiral HPLC analysis.[\[1\]](#)

## Visualization of Reaction Mechanisms and Workflows

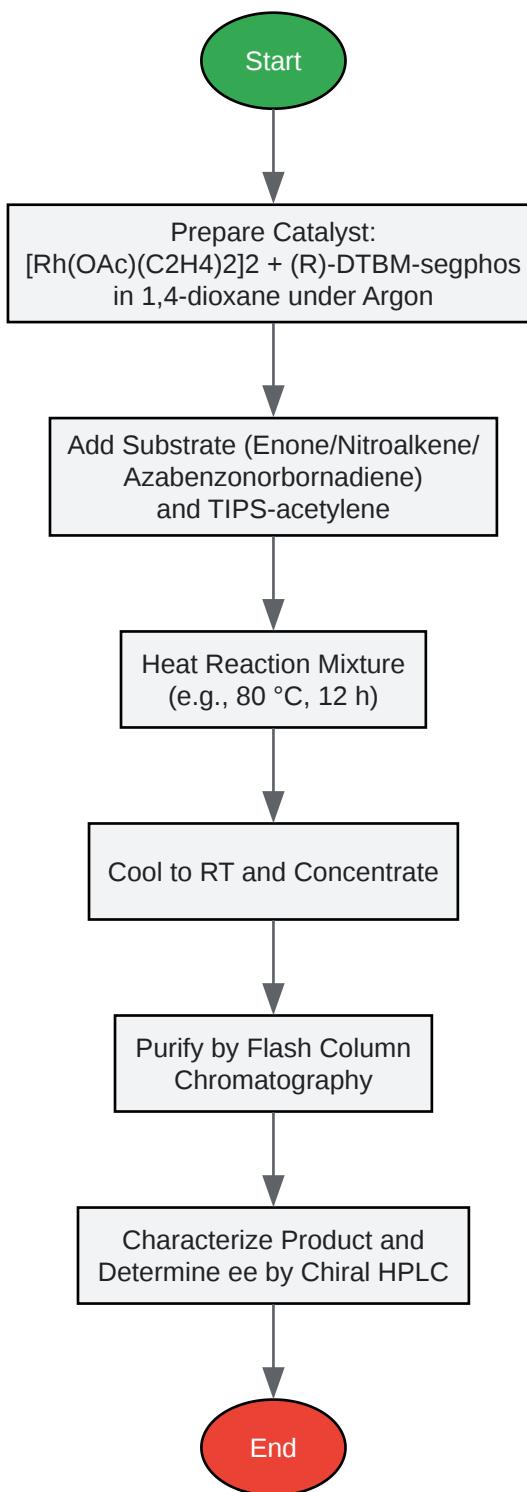
### Proposed Catalytic Cycle for Rhodium-Catalyzed Asymmetric Conjugate Alkynylation



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Caption: Proposed catalytic cycle for the conjugate alkynylation.

## General Experimental Workflow

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Caption: General workflow for the asymmetric alkynylation.

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## References

- 1. [datapdf.com](http://datapdf.com) [datapdf.com]
- 2. Rhodium-catalyzed asymmetric conjugate alkynylation of nitroalkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Alkynylation using (Triisopropylsilyl)acetylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1226034#rhodium-catalyzed-asymmetric-alkynylation-using-triisopropylsilyl-acetylene>]

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